2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Overview
Description
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives (which are similar to pyrazole) are known to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some derivatives might inhibit the activity of certain enzymes, while others might interact with cell receptors or DNA .
Biochemical Pathways
Again, the specific biochemical pathways affected by these compounds can vary widely. Some might affect signal transduction pathways, while others might interfere with the synthesis of certain biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely depending on their specific structure. Some might be readily absorbed and distributed throughout the body, while others might be metabolized quickly or excreted unchanged .
Result of Action
The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, induction of cell death, among others .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, presence of other molecules, and so on .
Biological Activity
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid, also known by its chemical identifier CWB95290, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.26 g/mol. The compound features a complex structure that includes a pyrazole ring substituted with a pyrrole moiety and a formamido group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through cyclization reactions involving hydrazine and appropriate precursors.
- Introduction of the pyrrole group via substitution reactions.
- Finalization of the structure through the addition of the formamido group, which enhances its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 3.0 µM, indicating potent anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 3.0 |
Compound B | A549 | 5.0 |
Compound C | HCT116 | 0.55 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may act as an antagonist to specific receptors involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in inhibiting CRTh2 receptors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may bind to various receptors or enzymes, altering their activity and leading to therapeutic effects.
- Signal Pathway Modulation : It could modulate signaling pathways associated with cancer cell proliferation and survival, particularly through the inhibition of kinases involved in cell cycle regulation.
Case Studies
Several studies have explored the potential applications of similar compounds in clinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole acetic acid derivatives were evaluated for their CRTh2 antagonistic activity, revealing promising results for treating allergic inflammation .
- Anticancer Efficacy : Research on benzamide derivatives indicated that modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that further exploration into structural variations could yield even more potent compounds .
Properties
IUPAC Name |
2-[methyl-(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVFTAAFGMFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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